molecular formula C21H25N3O4 B2647187 1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203021-16-2

1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2647187
CAS RN: 1203021-16-2
M. Wt: 383.448
InChI Key: SPLLARQGHJVVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as PPTU, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PPTU is a urea derivative that is synthesized through a multi-step process, and its unique chemical structure has led to extensive research on its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Derivatives

  • Quino[1,2‐c]quinazolines Synthesis : Utilized as an intermediate in synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, demonstrating versatility in organic synthesis (Phillips & Castle, 1980).

  • Optically Pure Isoquinolinecarboxylic Acid : Involved in the preparation of optically pure (S)-6,7-Dimethoxy-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid, showcasing its role in producing specific, optically active compounds (O'reilly, Derwin & Lin, 1990).

  • Macrocyclic Bis(ureas) Complexation : Employed in the formation of macrocyclic bis(ureas) for anion complexation, indicating its use in developing complex molecular structures (Kretschmer, Dittmann & Beck, 2014).

  • Synthesis of Novel Spirocyclopentanetetrahydroisoquinolines : Key in synthesizing novel spirocyclopentane derivatives, contributing to the exploration of new chemical entities (Aghekyan, Arakelyan, Panosyan, Khachatryan & Markaryan, 2009).

  • Enantioselective Synthesis of Tetrahydroprotoberberines : Integral in the preparation of various alkaloids, demonstrating its importance in enantioselective synthesis processes (Blank & Opatz, 2011).

Medicinal Chemistry and Pharmacology

  • Tetrahydroisoquinoline-Derived Urea as TRPM8 Antagonists : Used to develop TRPM8 channel receptor antagonists, highlighting its potential in medicinal chemistry for treating prostate cancer (De Petrocellis et al., 2016).

  • DNA-Binding N-Alkylanilinoquinazoline Derivatives : Involved in synthesizing compounds with potential DNA intercalating properties, indicating its application in targeted therapies (Garofalo et al., 2010).

  • Human Metabolites of Novel If Channel Inhibitor : Key in identifying human metabolites of a novel If channel inhibitor, contributing to pharmacokinetic studies and drug development (Umehara et al., 2009).

  • Synthesis and Comparative Inotropic Effects : Involved in the synthesis and evaluation of inotropic effects on cardiovascular systems, underlining its utility in cardiovascular drug research (Khushmatov et al., 2020).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-12-15(7-9-17(14)24)22-21(26)23-16-8-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLLARQGHJVVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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